(3-Phenylquinoxalin-2-yl)hydrazine
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Overview
Description
(3-Phenylquinoxalin-2-yl)hydrazine is a chemical compound belonging to the quinoxaline family, characterized by a quinoxaline ring substituted with a phenyl group at the third position and a hydrazine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylquinoxalin-2-yl)hydrazine typically involves the reaction of 3-phenylquinoxaline-2(1H)-one with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazine derivative . Another method involves the use of 3-phenylquinoxaline-2(1H)-thione as a starting material, which undergoes a chemoselective reaction with hydrazine to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (3-Phenylquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-Phenylquinoxalin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the phenyl and hydrazine groups.
3-Phenylquinoxaline-2(1H)-one: A precursor in the synthesis of (3-Phenylquinoxalin-2-yl)hydrazine.
3-Phenylquinoxaline-2(1H)-thione: Another precursor used in alternative synthetic routes.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(3-phenylquinoxalin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWZSLVPQIKYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355519 |
Source
|
Record name | (3-phenylquinoxalin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025-22-5 |
Source
|
Record name | (3-phenylquinoxalin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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